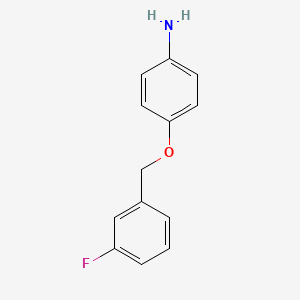
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, also known as MPPI, is a chemical compound used in scientific research. It is a pyrazolamine derivative that has been shown to have potential therapeutic effects in various diseases.
作用机制
The exact mechanism of action of N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is not fully understood, but it is believed to act through multiple pathways. N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It also modulates the expression of various genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been shown to improve mitochondrial function and reduce oxidative stress in neurons.
实验室实验的优点和局限性
One of the advantages of using N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride in lab experiments is its low toxicity and high solubility in water. It is also relatively easy to synthesize and purify. However, one of the limitations of using N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is its limited stability in aqueous solutions. It also requires further optimization to improve its pharmacokinetic properties such as bioavailability and half-life.
未来方向
There are several future directions for N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride research. One of the directions is to optimize the pharmacokinetic properties of N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride to improve its therapeutic potential. Another direction is to investigate the potential of N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride in other diseases such as multiple sclerosis and Huntington's disease. Furthermore, the development of N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride derivatives with improved activity and selectivity is another potential future direction.
Conclusion
In conclusion, N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound with potential therapeutic effects in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride and its derivatives.
合成方法
The synthesis of N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride involves the reaction of 2-methylpropylhydrazine with 2,3-dimethylpyrazole-5-carboxaldehyde in the presence of propan-2-ol and acetic acid. The resulting product is then treated with hydrochloric acid to obtain N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride dihydrochloride. The purity of the compound can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been extensively studied for its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. In cancer research, N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease and Parkinson's disease research, N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
N-(2-methylpropyl)-1-propan-2-ylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.2ClH/c1-8(2)5-11-10-6-12-13(7-10)9(3)4;;/h6-9,11H,5H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNIMZVYYKMGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CN(N=C1)C(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

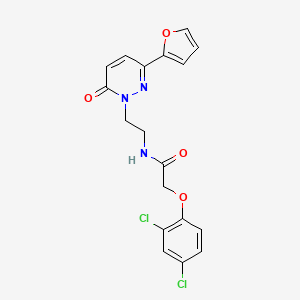
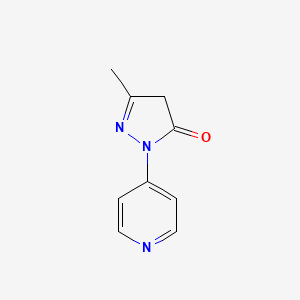
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)
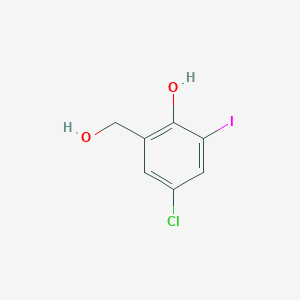
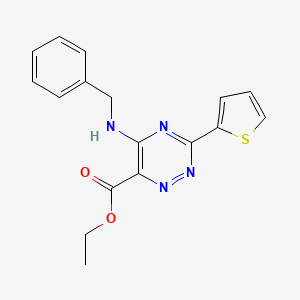
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2895620.png)



![2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2895626.png)
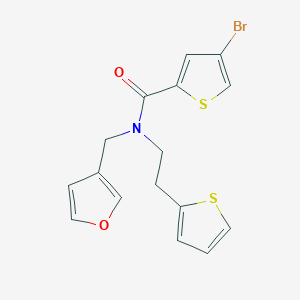
![3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2895628.png)
![6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2895631.png)
